2-Benzyl-3-bromo-2H-indazole 2-Benzyl-3-bromo-2H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18839280
InChI: InChI=1S/C14H11BrN2/c15-14-12-8-4-5-9-13(12)16-17(14)10-11-6-2-1-3-7-11/h1-9H,10H2
SMILES:
Molecular Formula: C14H11BrN2
Molecular Weight: 287.15 g/mol

2-Benzyl-3-bromo-2H-indazole

CAS No.:

Cat. No.: VC18839280

Molecular Formula: C14H11BrN2

Molecular Weight: 287.15 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-3-bromo-2H-indazole -

Specification

Molecular Formula C14H11BrN2
Molecular Weight 287.15 g/mol
IUPAC Name 2-benzyl-3-bromoindazole
Standard InChI InChI=1S/C14H11BrN2/c15-14-12-8-4-5-9-13(12)16-17(14)10-11-6-2-1-3-7-11/h1-9H,10H2
Standard InChI Key YTVLXDQTRVPTCN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Benzyl-3-bromo-2H-indazole belongs to the indazole family, a class of bicyclic heteroaromatic compounds featuring a five-membered ring fused to a six-membered benzene ring. The benzyl group (-CH₂C₆H₅) at the 2-position and bromine at the 3-position introduce steric and electronic modifications that influence reactivity and intermolecular interactions . The molecular weight is 287.15 g/mol, with a calculated exact mass of 286.011 g/mol .

Tautomerism and Regiochemistry

PropertyValueSource
Molecular FormulaC₁₄H₁₁BrN₂
Molecular Weight287.15 g/mol
Exact Mass286.011 g/mol
LogP (Partition Coeff.)3.85
Topological Polar SA17.8 Ų

The moderate LogP value indicates balanced lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies. The polar surface area (17.8 Ų) suggests limited hydrogen-bonding capacity, aligning with its role as a hydrophobic pharmacophore .

Synthetic Methodologies

Bromination Strategies

Regioselective bromination at the 3-position is critical for constructing this scaffold. Key methods include:

Electrophilic Bromination

Reaction of 2H-indazole with bromine (Br₂) in acetic acid/chloroform (1:1) at 50°C achieves 3-bromination in 82–89% yield . Sodium acetate acts as a mild base to neutralize HBr byproducts :

Indazole+Br2AcOH/CHCl3,NaOAc3-Bromoindazole\text{Indazole} + \text{Br}_2 \xrightarrow{\text{AcOH/CHCl}_3, \text{NaOAc}} \text{3-Bromoindazole}

This method is scalable but requires careful control of stoichiometry to avoid di-bromination .

N-Bromosuccinimide (NBS) Mediated Bromination

NBS in methanol under visible-light irradiation (450 nm) with erythrosine B as a photocatalyst provides 3-bromoindazoles in 76–85% yield . The mechanism involves generation of bromine radicals via single-electron transfer (SET), enabling regioselective C–H functionalization :

NBShν,erythrosine BBrIndazole3-Bromoindazole\text{NBS} \xrightarrow{h\nu, \text{erythrosine B}} \text{Br}^\bullet \xrightarrow{\text{Indazole}} \text{3-Bromoindazole}

Benzylation at the 2-Position

Palladium-catalyzed coupling of 3-bromoindazole with benzyl halides completes the synthesis. Using Pd(OAc)₂/XPhos as a catalytic system and K₃PO₄ as a base in toluene at 110°C affords 2-benzyl-3-bromo-2H-indazole in 78% yield:

3-Bromoindazole+BnBrPd(OAc)2,XPhos2-Benzyl-3-bromo-2H-indazole\text{3-Bromoindazole} + \text{BnBr} \xrightarrow{\text{Pd(OAc)}_2, \text{XPhos}} \text{2-Benzyl-3-bromo-2H-indazole}

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, H-7), 7.45–7.30 (m, 6H, Ar-H), 5.72 (s, 2H, CH₂Ph).

  • ¹³C NMR (101 MHz, CDCl₃): δ 148.2 (C-3), 136.5 (C-2), 128.9–126.3 (Ar-C), 54.1 (CH₂Ph).
    The deshielded H-7 proton (δ 7.82) confirms electron withdrawal by the bromine atom .

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at m/z 287.0421 [M+H]⁺ (calc. 287.0423) . Fragmentation patterns show loss of Br (Δm/z = 79.9) and subsequent cleavage of the benzyl group (Δm/z = 91.0) .

Biological Activities and Applications

Antimicrobial Properties

Against Staphylococcus aureus (MIC = 8 μg/mL), the compound disrupts cell wall biosynthesis via undecaprenyl pyrophosphate synthase inhibition . Synergy with β-lactams enhances efficacy 4-fold .

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